Dihydro Silodosin
Description
Properties
IUPAC Name |
1-(3-hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-7,10,14-15,17,30,32H,4,8-9,11-13,16H2,1H3,(H2,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICSLOHTZDWOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Dihydro Silodosin involves multiple steps, starting from salicyaldehyde and ethylene carbonate. The process includes transesterification, Dakin oxidation, and etherification reactions. The final step involves esterification with methanesulfonyl chloride to obtain the silodosin intermediate . Industrial production methods often employ stereoselective transformations to ensure the optical activity of the compound, which is crucial for its pharmacological efficacy .
Chemical Reactions Analysis
Dihydro Silodosin undergoes various chemical reactions, including:
Oxidation: This reaction is typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are often employed, using reagents like azide ions and pyridinium cations. The major products formed from these reactions include various intermediates that are crucial for the final synthesis of this compound
Scientific Research Applications
Pharmacological Applications
1. Treatment of Benign Prostatic Hyperplasia (BPH)
Dihydro Silodosin is primarily used to alleviate lower urinary tract symptoms (LUTS) resulting from BPH. Clinical studies have demonstrated its efficacy in improving maximum urinary flow rates and reducing both voiding and storage symptoms. In a randomized controlled trial, patients treated with this compound showed significant improvements in the International Prostate Symptom Score (IPSS) compared to placebo groups .
2. Comparison with Other Treatments
this compound has been compared with other alpha-blockers such as Tamsulosin. Studies indicate that while both medications are effective, this compound may offer quicker relief of symptoms, often noted within 2 to 6 hours post-administration . The following table summarizes key comparisons:
| Medication | Onset of Action | IPSS Improvement | Adverse Effects |
|---|---|---|---|
| This compound | 2-6 hours | Significant | Dizziness, ejaculation issues |
| Tamsulosin | 24 hours | Moderate | Similar adverse effects |
Clinical Efficacy
Case Studies and Clinical Trials
Numerous clinical trials have validated the effectiveness of this compound in treating BPH. A pivotal study involving 897 patients demonstrated that those receiving an 8 mg daily dose reported a substantial decrease in IPSS scores over six months . Another study highlighted that approximately 40% of patients experienced resolution of detrusor overactivity after treatment .
Long-Term Use and Safety Profile
Long-term studies have shown that the benefits of this compound can be sustained over extended periods. In a year-long follow-up, patients maintained symptom improvement without significant increases in adverse events . However, common side effects include dizziness and reduced semen ejaculation, which are important considerations for patient counseling.
Future Research Directions
Research into this compound is ongoing, with potential applications beyond BPH being explored. These include:
- Combination therapies : Investigating the efficacy of this compound when used alongside other therapeutic agents.
- Impact on quality of life : Further studies are needed to quantify how symptom relief translates into improved quality of life metrics for patients.
- Pharmacogenomics : Understanding how genetic variations affect individual responses to this compound may lead to personalized treatment approaches.
Mechanism of Action
Dihydro Silodosin exerts its effects by selectively binding to alpha-1 adrenergic receptors, particularly the alpha-1A subtype. These receptors are predominantly found in the prostate and bladder neck. By blocking these receptors, this compound causes relaxation of the smooth muscles in these areas, thereby improving urine flow and reducing symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
Pharmacological Selectivity
Silodosin’s receptor-binding affinity distinguishes it from other α-blockers:
| Compound | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | Selectivity Ratio (α1A:α1B:α1D) |
|---|---|---|---|---|
| Silodosin | 0.036 | 21 | 2.0 | 1:583:56 |
| Tamsulosin | 0.12 | 0.85 | 0.14 | 1:7:1.2 |
| Alfuzosin | 0.6 | 1.0 | 3.0 | 1:1.7:5 |
| Naftopidil | 2.3 | 1.2 | 2.5 | 1:0.5:1.1 |
Source: Binding affinity data from recombinant human receptors .
Silodosin’s α1A specificity reduces off-target effects on vascular (α1B) and spinal (α1D) receptors, lowering risks of dizziness and orthostatic hypotension compared to non-selective agents like Alfuzosin .
Clinical Efficacy
Symptom Improvement
In a 12-week RCT (n=955), Silodosin and Tamsulosin both significantly improved International Prostate Symptom Scores (IPSS) vs. placebo (mean difference: -2.3 vs. -2.0, p<0.001), with Silodosin showing superior nocturia reduction (-0.9 vs. -0.7, p=0.013) . A crossover study (n=97) found Silodosin outperformed Tamsulosin in improving straining (p<0.05) and quality of life (QoL) scores during both initial and crossover phases .
Table: IPSS Improvement in Key Trials
| Study | Silodosin (Δ IPSS) | Tamsulosin (Δ IPSS) | Placebo (Δ IPSS) |
|---|---|---|---|
| European RCT | -6.8 | -6.5 | -4.5 |
| Crossover Trial | -8.2* | -6.4 | N/A |
Δ = Change from baseline; *p<0.05 vs. Tamsulosin.
Long-Term Outcomes
A Cochrane review (19 trials, n=4,295) concluded Silodosin has comparable efficacy to Tamsulosin and Alfuzosin but higher sexual side effects .
Biological Activity
Dihydro Silodosin, a derivative of Silodosin, is primarily recognized for its role as a selective α1A adrenergic receptor antagonist. This compound is utilized in the treatment of benign prostatic hyperplasia (BPH), a condition characterized by urinary symptoms due to prostate enlargement. This article explores the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and relevant research findings.
This compound is chemically defined as 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2 R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1 H-indole-7-carboxamide. It exhibits a high selectivity for the α1A adrenergic receptor subtype, with a Ki value of 0.036 nM, indicating a significant affinity that is over 55-fold greater than for α1B and α1D subtypes . This selectivity is crucial for minimizing side effects associated with non-selective adrenergic antagonists.
Table 1: Selectivity of this compound for Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity Ratio |
|---|---|---|
| α1A | 0.036 | - |
| α1B | >2.0 | >55-fold |
| α1D | >2.0 | >55-fold |
The mechanism of action involves the inhibition of norepinephrine-induced calcium influx in cells expressing the α1A receptor, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby alleviating urinary obstruction .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties. After oral administration, it has an absolute bioavailability of approximately 32%. In clinical studies involving healthy males, the peak plasma concentration (Cmax) was observed at around 87 ng/mL with a time to reach peak concentration (Tmax) of 2.5 hours . The drug undergoes extensive metabolism primarily through glucuronidation via UGT2B7 and CYP3A4 pathways, resulting in pharmacologically active metabolites that contribute to its therapeutic effects .
Clinical Efficacy
Clinical trials have established the efficacy of this compound in improving symptoms associated with BPH. A pivotal study involving 897 patients treated with an 8 mg daily dose demonstrated significant improvements in the International Prostate Symptom Score (IPSS) compared to placebo .
Table 2: Clinical Outcomes from this compound Treatment
| Study Group | Baseline IPSS | Change from Baseline | Difference vs Placebo |
|---|---|---|---|
| Silodosin (N=233) | 22 ± 5 | -8.3 | Significant |
| Placebo (N=228) | 22 ± 5 | -5.3 | - |
The treatment resulted in rapid symptom relief, with statistically significant improvements noted as early as one week post-initiation .
Case Studies and Long-term Follow-up
Long-term follow-up studies have assessed the sustainability of symptom relief with this compound therapy. In one six-year observational study, patients maintained significant improvements in urinary symptoms and quality of life metrics throughout the treatment period . Adverse reactions were reported in about 55% of patients treated with this compound, which is comparable to placebo rates .
Q & A
What key efficacy metrics are validated in clinical trials assessing Silodosin for benign prostatic hyperplasia (BPH)?
Basic Research Question
Silodosin’s efficacy in BPH is evaluated using standardized metrics:
- International Prostate Symptom Score (IPSS) : Assesses voiding/storage symptoms and quality of life (QOL). Silodosin significantly improved total IPSS (mean reduction: 2.65 points vs. placebo) and subscale scores .
- Residual Urine Volume : Reduced from 55.0 mL to 37.8 mL post-treatment, indicating improved bladder emptying .
- Overactive Bladder Symptom Score (OABSS) : Demonstrated significant reductions in urgency and frequency .
Methodological Note : Use paired t-tests for pre/post-treatment comparisons and ensure baseline homogeneity across study arms to minimize bias .
How does Silodosin’s α1A-adrenoceptor selectivity influence experimental design in preclinical studies?
Basic Research Question
Silodosin’s high α1A-adrenoceptor affinity necessitates:
- Tissue-Specific Models : Use ventral prostate hyperplasia models (e.g., testosterone-induced rats) to isolate urinary tract effects .
- Dose-Response Curves : Establish efficacy thresholds (e.g., 0.1–1.0 mg/kg in rodents) while monitoring cardiovascular off-target effects .
Statistical Approach : Apply ANOVA with Fisher’s post hoc tests for intergroup comparisons and report effect sizes with 95% confidence intervals .
How should researchers address contradictory findings in meta-analyses comparing Silodosin to tamsulosin?
Advanced Research Question
Contradictions arise in symptom score comparisons (e.g., MD: -0.04 for IPSS favoring Silodosin, but overlapping CIs) . Mitigate via:
- Subgroup Analysis : Stratify by baseline prostate volume, age, or prior α-blocker use .
- Heterogeneity Assessment : Calculate I² statistics; if >50%, use random-effects models and explore sources (e.g., regional prescribing practices) .
- GRADE Framework : Rate evidence quality, highlighting limitations like allocation bias in open-label trials .
What methodological considerations are critical for long-term Silodosin studies given current data gaps?
Advanced Research Question
Existing trials lack >12-week follow-ups for chronic BPH management . Key considerations:
- Endpoint Selection : Include prostate volume changes, acute urinary retention rates, and surgical intervention needs .
- Control Groups : Use active comparators (e.g., tamsulosin) rather than placebo for ethical rigor .
- Attrition Bias Mitigation : Apply intention-to-treat (ITT) analysis and sensitivity testing for missing data .
How should adverse event (AE) data, particularly sexual dysfunction, be statistically analyzed in Silodosin trials?
Advanced Research Question
Silodosin increases sexual AEs (RR: 26.07 vs. placebo; 6.05 vs. tamsulosin) . Recommended methods:
- Proportional Reporting Ratios (PRR) : Identify AE signals in pharmacovigilance databases .
- Multivariate Regression : Adjust for confounders (e.g., age, comorbidities) using Cox models .
- Patient-Reported Outcomes (PROs) : Validate AE severity via tools like the International Index of Erectile Function (IIEF) .
What strategies improve reproducibility in animal models testing Silodosin’s prostatic effects?
Advanced Research Question
Key steps include:
- Standardized Protocols : Use consistent testosterone doses (e.g., 3 mg/kg subcutaneously) and treatment durations (≥4 weeks) .
- Blinded Histopathological Analysis : Quantify glandular epithelium thickness via imaging software (e.g., ImageJ) to reduce observer bias .
- Data Transparency : Publish raw datasets and analysis code in repositories like Figshare or Zenodo .
How can systematic reviews reconcile real-world evidence (RWE) with RCT data on Silodosin safety?
Advanced Research Question
RWE (e.g., post-marketing surveys) often reports lower AE rates than RCTs due to underreporting . Methods for synthesis:
- Meta-Regression : Explore covariates like study design (prospective vs. retrospective) .
- Quality Assessment : Use tools like Newcastle-Ottawa Scale for RWE to evaluate selection and outcome bias .
- Triangulation : Compare AE incidence across data types (e.g., RCTs vs. registries) to identify consistency thresholds .
What experimental designs optimize detection of Silodosin’s synergistic effects with other therapies (e.g., antimuscarinics)?
Advanced Research Question
For combination studies (e.g., Silodosin + Mirabegron):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
